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Compound of Interest

Compound Name: (Difluoromethoxy)benzene

Cat. No.: B151958

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Difluoromethoxy)benzene is a fluorinated aromatic compound of significant interest in
medicinal chemistry and materials science. The incorporation of the difluoromethoxy group (-
OCHF2) can profoundly influence a molecule's physicochemical properties, including
lipophilicity, metabolic stability, and binding affinity to biological targets. Accurate and detailed
spectroscopic data, particularly from Nuclear Magnetic Resonance (NMR), are essential for the
unambiguous characterization and quality control of this important building block. This technical
guide provides a comprehensive overview of the tH and °F NMR data for
(difluoromethoxy)benzene, complete with experimental protocols and data visualization to aid
researchers in their synthetic and analytical endeavors.

Spectroscopic Data

The following tables summarize the *H and *°F NMR spectral data for
(difluoromethoxy)benzene.

Table 1: *H NMR Data for (Difluoromethoxy)benzene
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Chemical Shift () o Coupling Constant .
Multiplicity Assignment

ppm (J) Hz

7.42 -7.36 m 2H (ortho-H)

7.26 -7.20 m 3H (meta-H, para-H)

6.57 t JHF =735 1H (-OCHF2)

Note: The assignment of aromatic protons can be complex and may require 2D NMR
techniques for definitive confirmation.

Table 2: *°F NMR Data for (Difluoromethoxy)benzene

Chemical Shift () o Coupling Constant .
Multiplicity Assignment
ppm (J) Hz

-82.71 d JFH = 75.3 2F (-OCHF2)[1]

Experimental Protocols

The following is a representative experimental protocol for the acquisition of *H and °F NMR
spectra of (difluoromethoxy)benzene.

Instrumentation:
e NMR Spectrometer: 300 MHz, 400 MHz, or 500 MHz spectrometer.
Sample Preparation:

o Approximately 5-10 mg of (difluoromethoxy)benzene was dissolved in approximately 0.6-
0.7 mL of deuterated chloroform (CDCIs).

e The solution was transferred to a 5 mm NMR tube.
1H NMR Spectroscopy:

e Solvent: CDCIs
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e Spectrometer Frequency: 300 MHz

o Parameters: Standard *H acquisition parameters were used.
19F NMR Spectroscopy:

e Solvent: CDCIs

e Spectrometer Frequency: 282 MHz

o Parameters: Standard *°F acquisition parameters were used.[1]
Data Processing:

e The acquired Free Induction Decays (FIDs) were Fourier transformed, phased, and baseline
corrected to obtain the final spectra.

o Chemical shifts (d) are reported in parts per million (ppm) and are referenced internally to the
residual solvent signal (CDCls: & 7.26 ppm for *H NMR).

o Coupling constants (J) are reported in Hertz (Hz).

Data Visualization

The following diagram illustrates the structure of (difluoromethoxy)benzene and highlights the
key proton and fluorine environments relevant to the NMR data.

Figure 1. Molecular structure of (difluoromethoxy)benzene with key NMR assignments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [In-depth Technical Guide to (Difluoromethoxy)benzene:
1H and *°F NMR Data]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b151958#difluoromethoxy-benzene-h-nmr-and-f-nmr-
data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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